-Oxa-2-azaspiro[3.5]nonane serves as a valuable building block in organic synthesis due to its unique ring system and functional groups. Researchers have utilized it to synthesize various complex molecules with diverse applications, including:
7-Oxa-2-azaspiro[3.5]nonane is a bicyclic compound characterized by a spiro structure that incorporates both nitrogen and oxygen atoms. Its molecular formula is CHNO, with a molecular weight of approximately 141.19 g/mol. The compound features a unique arrangement that contributes to its potential biological activity and utility in medicinal chemistry. The presence of the spirocyclic framework often enhances the compound's pharmacokinetic properties, making it an attractive candidate for drug development .
7-Oxa-2-azaspiro[3.5]nonane can undergo various chemical transformations, including functionalization reactions that introduce diverse functional groups. These transformations are essential for creating derivatives that may exhibit enhanced biological activities or improved solubility profiles. For instance, the synthesis of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid has been reported, which can serve as a bioisosteric replacement for pipecolic acid in drug design .
Research indicates that 7-Oxa-2-azaspiro[3.5]nonane and its derivatives possess notable biological activities, particularly in the realm of drug design. The compound has been studied for its potential as a bioactive scaffold, with implications in developing analgesics and other therapeutic agents. Its structural features may contribute to interactions with biological targets, enhancing efficacy while potentially reducing side effects associated with traditional compounds .
The synthesis of 7-Oxa-2-azaspiro[3.5]nonane typically involves multi-step procedures that may include cyclization reactions and functional group modifications. Notable methods include:
The applications of 7-Oxa-2-azaspiro[3.5]nonane extend primarily into medicinal chemistry and drug development:
Interaction studies involving 7-Oxa-2-azaspiro[3.5]nonane focus on its binding affinity to various biological targets, including receptors and enzymes. These studies often utilize techniques such as:
Findings suggest that modifications to the core structure can significantly influence binding interactions and biological outcomes, paving the way for optimized drug candidates .
Several compounds share structural similarities with 7-Oxa-2-azaspiro[3.5]nonane, each exhibiting unique properties:
| Compound Name | CAS Number | Similarity Score |
|---|---|---|
| 2-Oxa-7-azaspiro[4.5]decane hydrochloride | 374795-37-6 | 0.79 |
| (Tetrahydro-2H-pyran-4-yl)methanamine | 130290-79-8 | 0.79 |
| 2-(Tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride | 389621-77-6 | 0.79 |
| 2-Oxa-8-azaspiro[4.5]decane hydrochloride | 479195-19-2 | 0.78 |
| 4-(2-Aminoethyl)tetrahydro-2H-pyran | 65412-03-5 | 0.75 |
| 2-Azaspiro[3.3]heptan-6-ol hydrochloride | 1630907-10-6 | 0.74 |
These compounds exhibit varying degrees of similarity based on their structural characteristics and functional groups. The uniqueness of 7-Oxa-2-azaspiro[3.5]nonane lies in its specific spirocyclic arrangement, which may confer distinct pharmacological properties compared to its analogs.
Early synthetic routes to 7-Oxa-2-azaspiro[3.5]nonane relied on linear sequences involving ketone hydrogenation and subsequent cyclization. A representative method involves the hydrogenation of spiro[3.5]non-7-en-6-one using palladium-on-carbon (Pd/C) under atmospheric hydrogen pressure, yielding spiro[3.5]nonan-6-one as a key intermediate [2]. This intermediate undergoes further functionalization to introduce the nitrogen-oxygen spiro framework.
Another classical approach employs condensation reactions between piperonylamine and 3,3-dimethanesulfonate derivatives, facilitating ring closure through nucleophilic substitution [4]. These methods often require stoichiometric reagents and extended reaction times, limiting their efficiency.
Table 1: Classical Synthesis Methods
| Starting Materials | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Spiro[3.5]non-7-en-6-one | Pd/C, H₂, MeOH, 5.5 hours | 96.4% | [2] |
| Piperonylamine, dimethanesulfonate | 90°C, 40 minutes | 0.26 g | [4] |
Modern advancements emphasize reduced step counts and enhanced selectivity. Microwave-assisted synthesis has emerged as a key innovation, enabling rapid cyclization without catalysts. For example, three-component reactions between cyclic ketones, ninhydrin, and amino acids under microwave irradiation yield spirocyclic products in high yields [3]. These methods reduce reaction times from hours to minutes while maintaining or improving yields compared to thermal approaches.
Cyclization represents the cornerstone of spirocycle formation. A two-step protocol involves initial formation of a bicyclic intermediate via acid-catalyzed ring closure, followed by oxidation or functional group interconversion. In one example, 3,3-oxetanediethanol derivatives undergo sulfonation to generate leaving groups, enabling spontaneous cyclization under basic conditions .
Key Cyclization Mechanisms
Optimized two-step sequences balance efficiency and scalability. A notable example involves:
This approach achieves yields exceeding 90% while minimizing byproduct formation .
Catalysis plays a pivotal role in modern spirocycle synthesis:
Table 2: Catalytic Systems in Spirocycle Synthesis
| Catalyst Type | Reaction Role | Efficiency Gain | Reference |
|---|---|---|---|
| Pd/C (10%) | Hydrogenation | 96.4% yield | [2] |
| Imidazolium ionic liquid | Solvent-free cyclization | 85–92% yield | [3] |
| Triethylamine | Ylide generation | 78–88% yield | [3] |
Scaling spirocycle synthesis introduces challenges:
Process intensification strategies, such as continuous flow reactors, are being explored to mitigate these issues .
Sustainable methodologies are reshaping spirocycle production:
Table 3: Green Chemistry Metrics
| Parameter | Conventional Method | Green Method |
|---|---|---|
| Reaction Time | 12–24 hours | 20–40 minutes (microwave) |
| Solvent Volume | 500 mL/mol | 0 mL (solvent-free) |
| E-Factor | 35 | 8 |
Early investigations replaced the primary ring nitrogen with protected amino groups to facilitate downstream diversification. Lithium aluminum hydride reduction of methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate delivered the tert-butoxycarbonyl-protected amino alcohol 3b in ninety-one percent isolated yield [1]. Subsequent Dess–Martin periodinane oxidation converted the alcohol to aldehyde 5b (fifty-six percent yield), which underwent Bestmann–Ohira homologation to the terminal alkyne 6b (sixty-one percent yield) [1]. These transformations furnish electrophilic, nucleophilic and π-rich handles that enable cross-couplings, click-type annelations and reductive aminations, greatly expanding the synthetic latitude of the scaffold.
| Transform | Representative product | Yield (isolated) | Key reagent | Reference |
|---|---|---|---|---|
| Alcohol formation | tert-Butoxycarbonyl amino alcohol 3b | 91% | Lithium aluminum hydride | [1] |
| Aldehyde formation | Aldehyde 5b | 56% | Dess–Martin periodinane | [1] |
| Alkyne formation | Terminal alkyne 6b | 61% | Bestmann–Ohira reagent | [1] |
Two principal ring-edited analogs have been advanced:
Comparative crystallography shows that replacing the endocyclic oxygen with methylene (giving 7-azaspiro[3.5]nonane) shortens the heteroatom–heteroatom distance by 0.20 Å, subtly altering electrostatic potential maps and therefore binding vectors in structure-based campaigns [5].
Salt formation screens performed with oxalic, hydrochloric and trifluoroacetic acids produced crystalline salts suitable for solid dosage development. The hemioxalate crystallizes as a 2:1 (base:acid) complex that melts at 208 °C and possesses a density of 1.048 g cm⁻³, underpinning its selection for stability studies [6]. Hydrochloride formation raises aqueous solubility by over two log units relative to the free base, while leaving lipophilicity (predicted log P 0.06) largely unchanged [7].
| Salt form | Stoichiometry | Melting point (°C) | Solubility (25 °C, pH 7.4) | Reference |
|---|---|---|---|---|
| Hemioxalate | 2:1 | 208 | 39 mg mL⁻¹ | [6] |
| Hydrochloride | 1:1 | not reported | 46 mg mL⁻¹ | [8] [7] |
| Trifluoroacetate | 1:1 | viscous oil | 52 mg mL⁻¹ | [1] |
Kirichok and co-workers prepared the parent carboxylic acid and ten multifunctional derivatives on multigram scale [1] [4]. The acids serve as bioisosteres of pipecolic acid, enhancing lipophilicity and water solubility when grafted into analgesic lead molecules. Aldehyde, alkyne and nitrile substitutions on the acid side chain were found to modulate calculated topological polar surface area in the 55–80 Ų window considered optimal for central-nervous-system penetration.
Bulky esters temper basicity and modulate permeability. tert-Butyl, benzyl and isopropyl esters of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid have been synthesized via carbodiimide coupling, each displaying distinctive hydrolysis kinetics in human liver microsomes: tert-butyl > benzyl > isopropyl (half-lives of forty-four, thirty-one and nineteen minutes, respectively) [9] [10]. The benzyl ester additionally permits late-stage hydrogenolytic unmasking under mild conditions.
Although 7-oxa-2-azaspiro[3.5]nonane itself lacks intrinsic pharmacological activity, its derivatives act as privileged fragments in several target classes. In G-protein-coupled receptor 119 agonists, replacing morpholine with the title scaffold improved potency sixfold; compound 54g exhibited a half maximal effective concentration of forty-eight nanomolar in cyclic adenosine monophosphate accumulation assays and maintained favourable pharmacokinetics in Sprague-Dawley rat models [11] [12]. Host–guest studies with cucurbituril-seven revealed dissociation constants below one micromolar, highlighting the ring’s capacity for supramolecular recognition [13].